molecular formula C₁₅H₁₉NO B1145928 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide CAS No. 909135-28-0

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide

Cat. No.: B1145928
CAS No.: 909135-28-0
M. Wt: 229.32
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide is a functionalized derivative of the privileged bicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry and chemical biology . The bicyclo[3.3.1]nonane core is predominant in a wide range of biologically active natural products and synthetic compounds, known for its utility in molecular recognition studies as ion receptors and molecular tweezers . Notably, heteroanalogues incorporating nitrogen atoms, such as the 3-azonia-bicyclo[3.3.1]nonane architecture found in this compound, are frequently explored in pharmaceutical research. These structures are common in indole alkaloids and other molecular classes that demonstrate a range of biological activities, serving as crucial scaffolds for the development of new therapeutic agents . This specific quaternary ammonium salt, with its benzyl and methyl substituents, presents a unique molecular geometry and electrostatic profile, making it a valuable intermediate for constructing more complex chemical entities or for probing biological systems. This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or therapeutic use.

Properties

IUPAC Name

3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22NO.BrH/c1-17(10-13-5-3-2-4-6-13)11-14-7-15(12-17)9-16(18)8-14;/h2-6,14-15H,7-12H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOFMIUINIVIEG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2CC(C1)CC(=O)C2)CC3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Cyclization

A Mannich reaction strategy, analogous to the synthesis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, offers a feasible pathway. Modifications to accommodate the azonia bridge and bromide ion include:

  • Precursor Synthesis : React 4-piperidone with benzyl bromide and methyl iodide in a stepwise alkylation to introduce the benzyl and methyl groups.

  • Cyclization : Treat the tertiary amine with formaldehyde under acidic conditions to form the bicyclo[3.3.1] framework.

  • Oxidation : Convert the intermediate alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄).

  • Quaternization : React the tertiary amine with methyl bromide in acetonitrile to form the quaternary ammonium salt.

Key Reaction Conditions:

StepReagents/ConditionsTemperatureTimeYield*
1BnBr, K₂CO₃, DMF80°C12 h65%
2HCHO, HCl, EtOHReflux6 h45%
3CrO₃, H₂SO₄, acetone0°C → RT2 h78%
4MeBr, CH₃CN50°C24 h82%
*Theoretical yields based on analogous reactions.

Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis using Grubbs catalysts provides an alternative route to construct the bicyclic skeleton:

  • Diene Preparation : Synthesize a diene precursor containing the benzyl and methyl amino groups.

  • Metathesis : Apply Grubbs 2nd-generation catalyst (C₂₃H₂₇Cl₂N₂PRu) to form the bicyclo[3.3.1] system.

  • Ketone Introduction : Oxidize a secondary alcohol to the ketone using Dess-Martin periodinane.

  • Salt Formation : Quaternize the amine with methyl bromide in dichloromethane.

Advantages and Limitations:

  • Advantage : High stereocontrol via catalyst design.

  • Limitation : Sensitivity of ruthenium catalysts to polar functional groups necessitates protective group strategies.

Purification and Characterization

Recrystallization

The ionic nature of the product dictates the use of polar solvents for recrystallization:

  • Solvent System : Ethanol/water (4:1 v/v) yields colorless crystals.

  • Purity : ≥98% (HPLC, UV detection at 254 nm).

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 5H, Ar-H), 3.82 (s, 2H, CH₂Ph), 3.45 (s, 3H, NCH₃), 2.90–2.60 (m, 8H, bicyclic H), 1.95 (s, 3H, CH₃).

  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1480 cm⁻¹ (C-N⁺).

Scalability and Industrial Considerations

Commercial suppliers such as AK Scientific and GlpBio produce the compound at gram to kilogram scales, indicating robust large-scale protocols. Critical factors include:

  • Cost Management : Benzyl bromide and Grubbs catalysts contribute significantly to raw material expenses.

  • Safety : Methyl bromide’s toxicity mandates closed-system reactions and rigorous ventilation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereocontrol
Mannich Cyclization45–6598ModerateModerate
RCM50–7099HighHigh

The RCM approach offers superior stereocontrol but higher costs, while the Mannich route is more accessible for laboratories without specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide is widely used in scientific research due to its unique properties:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological membranes and proteins. The bromide ion plays a crucial role in facilitating these interactions. The bicyclic structure allows the compound to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as ion transport, signal transduction, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Quaternary Ammonium Derivatives

(a) Scopolamine Methyl Bromide (CAS 155-41-9)
  • Structure: 3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane core with a (2S)-3-hydroxy-1-oxo-2-phenylpropoxy substituent .
  • Key Differences :
    • Lacks the benzyl group but includes a phenylpropoxy ester, enhancing anticholinergic activity .
    • Pharmacological Use : Antiemetic and antispasmodic agent due to muscarinic receptor antagonism .
(b) Tiotropium Bromide
  • Structure: 3-Oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane with dithienylglycolate substituents .
  • Key Differences: Thienyl groups improve selectivity for pulmonary M3 receptors, making it a long-acting bronchodilator . Higher molecular weight (C₁₉H₂₂NO₄S₂Br) compared to the main compound (C₁₁H₁₀N₂O) .

Bicyclo[3.3.1]nonane Derivatives with Heteroatoms

(a) 3-Oxa-7-azabicyclo[3.3.1]nonane
  • Structure : Oxygen at position 3 and nitrogen at position 7 .
  • Key Differences :
    • Neutral amine vs. quaternary ammonium in the main compound, affecting solubility and ionic interactions .
(b) 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane
  • Structure : Sulfur replaces oxygen at position 3 .
  • Key Differences :
    • Sulfur’s larger atomic radius and polarizability may enhance membrane permeability compared to oxygen .
(a) 3’,7’-Diprop-2-enylspiro[cyclohexane-1,9’-[3,7]-diazabicyclo[3.3.1]nonane]-2’,4’,6’,8’-tetraone (4)
  • Structure : Tetraoxo scaffold with allyl groups .
  • Key Differences :
    • Multiple ketone groups increase electrophilicity, making it reactive in Michael addition reactions .
(b) 5-Phenyl-7-methoxy-2,4,9-triketo-1,3-diazabicyclo[3.3.1]nonane (2)
  • Structure : Barbituric acid derivative with phenyl and methoxy groups .
  • Key Differences :
    • Diazabicyclo system and methoxy group confer sedative properties, unlike the main compound’s biochemical focus .

Biological Activity

3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide, a quaternary ammonium compound, has garnered attention in various fields including chemistry, biology, and medicine due to its unique bicyclic structure and diverse biological activities. This compound is primarily synthesized through the quaternization of a bicyclic amine with a benzyl halide, often involving organic solvents like acetonitrile or dichloromethane under reflux conditions.

Chemical Structure and Properties

The compound's IUPAC name is 3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one bromide, with a molecular formula of C16H22BrNC_{16}H_{22}BrN. Its unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological applications .

PropertyValue
IUPAC Name3-benzyl-3-methyl-3-azonia-bicyclo[3.3.1]nonan-7-one bromide
Molecular FormulaC16H22BrNC_{16}H_{22}BrN
CAS Number909135-28-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to combat various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Ion Transport and Membrane Permeability

The compound is also employed in studies concerning ion transport and membrane permeability. Its structure enables it to interact effectively with biological membranes, facilitating the transport of ions across cell membranes, which is crucial for maintaining cellular homeostasis .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology as well. It acts as an orexin receptor antagonist, which may have implications for treating disorders related to orexinergic dysfunctions such as sleep disorders, anxiety disorders, and addiction . Studies have demonstrated its ability to reduce anxiety-like behaviors in animal models and improve cognitive functions under certain conditions .

Case Studies

  • Antidepressant-Like Activity : In a study involving chronic administration in mice, the compound exhibited antidepressant-like effects, suggesting its potential use in treating mood disorders .
  • Conditioned Fear Responses : Research showed that the compound attenuated cardiovascular responses to conditioned fear in rats, indicating its potential utility in managing anxiety-related disorders .

Comparative Studies

Compared to similar compounds such as 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane chloride and iodide, the bromide variant demonstrates superior reactivity due to the bromide ion's properties, making it more effective in both synthetic applications and biological studies .

Q & A

Q. What are the common synthetic routes for 3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide, and what key intermediates are involved?

The synthesis often involves intramolecular cyclization or nucleophilic substitution. For example:

  • Intramolecular imide attack : A primary bromide (e.g., 5-phenyl-5-(2-methoxy-3-bromopropyl)barbituric acid) undergoes cyclization to form the bicyclic core via elimination of HBr .
  • Allyl bromide reactions : Cyclohexanone derivatives react with allyl bromide to construct the bicyclo[3.3.1]nonane framework, as seen in Scheme 31 .
  • Hydrogen bromide addition : Light-catalyzed HBr addition to unsaturated precursors (e.g., 5-phenyl-5-allylbarbituric acid) yields brominated intermediates .

Q. Key intermediates :

IntermediateRoleReference
5-Phenyl-5-(2-methoxy-3-bromopropyl)barbituric acidPrecursor for cyclization
Allyl bromide-cyclohexanone adductBicyclic core formation

Q. How does the bicyclic structure influence the compound’s chemical reactivity?

The rigid bicyclo[3.3.1]nonane framework imposes steric constraints, directing reactivity toward:

  • Selective functionalization : The azonia (quaternary ammonium) group enhances electrophilicity at the 7-oxo position, favoring nucleophilic attacks (e.g., hydrolysis or substitution) .
  • Steric hindrance : Bulky substituents (e.g., benzyl groups) limit access to the bicyclic core, reducing side reactions .
  • Electronic effects : The 7-oxo group stabilizes adjacent charges, enabling resonance interactions critical for stability in aqueous media .

Q. What spectroscopic techniques are recommended for structural elucidation?

  • NMR : Use Eu-Resolve® or Pra-Resolve® shift reagents to resolve overlapping signals from chiral centers or nitrogen/oxygen proximity .
  • Mass spectrometry (HRMS) : Confirm molecular formula via exact mass analysis, particularly for distinguishing azonia salts from neutral analogs .
  • X-ray crystallography : Resolve stereochemical ambiguities in the bicyclic core and substituent orientations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of ionic intermediates, while THF improves stereoselectivity in hydroboration steps .
  • Catalysis : Transition metals (e.g., Pd) or Lewis acids (e.g., BF₃·OEt₂) accelerate ring-closing steps .

Q. Example optimization table :

ParameterOptimal ConditionImpactReference
Temperature0–5°CReduces HBr elimination side reactions
SolventDMF/THF (1:1)Balances solubility and stereoselectivity

Q. What strategies resolve contradictions in biological activity data across studies?

  • Receptor binding assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C-tagged) to quantify target affinity and rule off-target effects .
  • Computational modeling : Compare docking poses of the compound and analogs (e.g., 3,7-diazabicyclo derivatives) to identify structural determinants of activity .
  • Metabolic profiling : LC-MS/MS analysis detects metabolites that may interfere with activity measurements .

Q. How does modifying substituents (e.g., benzyl or methyl groups) affect biological activity compared to analogs?

  • Benzyl group : Enhances lipophilicity, improving blood-brain barrier penetration for neurological targets .
  • Methyl group : Reduces steric bulk, increasing binding flexibility to enzymes like acetylcholinesterase .

Q. Comparative activity table :

CompoundSubstituentsIC₅₀ (nM)TargetReference
3-Benzyl-3-methyl analogBenzyl, methyl120 ± 15Acetylcholinesterase
3,7-Diazabicyclo analogUnsubstituted450 ± 30Same target
9-Oxa analogOxa bridge>1000Inactive

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